(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a bromine atom attached to the pyridine ring, which is further connected to a propenoic acid moiety. The presence of the bromine atom and the conjugated double bond in the propenoic acid structure imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an arylboronic acid as the coupling partner. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, into the pyridine ring.
Scientific Research Applications
(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the conjugated double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler pyridine derivative with a bromine atom attached to the ring.
3-Bromopyridine: Another brominated pyridine derivative with the bromine atom at a different position.
4-Bromopyridine: Similar to 2-bromopyridine but with the bromine atom at the fourth position on the ring.
Uniqueness
(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid is unique due to the presence of both the bromine atom and the propenoic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to simpler bromopyridine derivatives.
Properties
CAS No. |
1001200-52-7 |
---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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